
3-Amino-2,6-difluorobenzoic acid
Overview
Description
3-Amino-2,6-difluorobenzoic acid is an organic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . It is a white or off-white crystalline solid that is soluble in acids and bases but nearly insoluble in water . This compound is used as a chemical reagent in various organic synthesis processes .
Preparation Methods
The preparation of 3-Amino-2,6-difluorobenzoic acid is relatively straightforward. One common method involves the ammoniation of 2,6-difluorobenzoic acid . In this process, 2,6-difluorobenzoic acid reacts with an appropriate amount of an amination reagent under suitable reaction conditions to yield this compound . This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency .
Chemical Reactions Analysis
3-Amino-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Scientific Research Applications
3-Amino-2,6-difluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
3-Amino-2,6-difluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:
2,6-Difluorobenzoic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
2,3-Difluorobenzoic acid: Has a different fluorine substitution pattern, affecting its chemical properties and reactivity.
2,4-Difluorobenzoic acid: Another isomer with distinct reactivity due to the position of the fluorine atoms.
The presence of both amino and fluorine groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical processes .
Biological Activity
3-Amino-2,6-difluorobenzoic acid (3-Amino-2,6-DFBA) is an aromatic compound that has gained attention for its potential biological activities. Its molecular structure, characterized by an amino group and two fluorine atoms attached to a benzoic acid framework, suggests various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related research findings.
- Molecular Formula : C₇H₅F₂NO₂
- Molecular Weight : Approximately 173.12 g/mol
- Melting Point : 208 - 210 °C
- Appearance : Solid
Biological Activities
Research indicates that this compound exhibits several biological activities:
Currently, there is no documented information on the specific mechanism of action of this compound in biological systems. However, its structural features suggest potential interactions with biological targets that warrant further investigation.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods. These methods allow chemists to produce this compound with differing efficiencies and yields:
- Nitration followed by Reduction : This method involves the nitration of benzoic acid derivatives followed by reduction to introduce the amino group.
- Fluorination Techniques : Specific fluorination strategies can be employed to ensure the correct positioning of fluorine atoms on the aromatic ring.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Amino-2,6-difluorobenzoic acid | Amino group at position 4 | Different spatial arrangement affects activity |
6-Amino-2,3-difluorobenzoic acid | Amino group at position 6 | May exhibit different biological activities |
3-Amino-4-fluorobenzoic acid | Single fluorine atom | Variation in substituent effects on reactivity |
5-Amino-2-fluorobenzoic acid | Fluorine at position 5 | Potentially different pharmacological profiles |
Each compound exhibits unique characteristics due to variations in substituent positions and types, which influence their chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to or derived from this compound:
- Photovoltaic Applications : Research has demonstrated that this compound can be used as a Lewis base in enhancing perovskite photovoltaic devices. However, it may also induce degradation due to its propensity to form internal salts under certain conditions.
- Insect Growth Regulation : While not directly related to human health, studies on diflubenzuron—a compound structurally related through its benzoic acid moiety—highlight the importance of fluorinated compounds in pest control applications. This underscores the broader ecological relevance of such compounds .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for structural confirmation of 3-Amino-2,6-difluorobenzoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to resolve fluorine environments (e.g., coupling patterns between F atoms at positions 2 and 6) and -NMR to identify aromatic protons and the NH group. Fluorine shielding effects require optimized decoupling parameters .
- Infrared Spectroscopy (IR) : Confirm carboxylic acid (O-H stretch ~2500-3300 cm), amino group (N-H stretch ~3300-3500 cm), and C-F vibrations (~1100-1250 cm) .
- X-ray Crystallography : Resolve precise bond angles and substituent positioning, as demonstrated for structurally similar fluorinated benzoic acids .
Q. What synthetic routes are recommended for this compound, and how can yields be improved?
- Methodological Answer :
- Halogen Exchange : Start with 3-nitro-2,6-difluorobenzoic acid, followed by catalytic hydrogenation (H, Pd/C) to reduce the nitro group to NH. Optimize reaction temperature (60-80°C) and pressure (3-5 bar) to minimize dehalogenation side reactions .
- Direct Amination : Introduce NH via Buchwald-Hartwig coupling on a pre-fluorinated benzoic acid derivative. Use Pd(OAc)/XPhos catalysts and CsCO as a base in toluene at 110°C for 24 hours .
- Yield Optimization : Monitor pH during workup (maintain <4 to precipitate the carboxylic acid) and purify via recrystallization (ethanol/water mixture) to achieve >90% purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if dust generation is likely .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Collect acidic waste in labeled containers for neutralization with NaOH (pH 7-8) before disposal .
Advanced Research Questions
Q. How do the fluorine substituents at positions 2 and 6 influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing F atoms increase the electrophilicity of the aromatic ring, enhancing oxidative addition with Pd(0) catalysts. Use DFT calculations to map electron density distribution .
- Steric Considerations : Steric hindrance from ortho-F atoms may slow transmetallation. Optimize ligand choice (e.g., SPhos over PPh) to improve reaction rates .
- Table: Ligand Screening for Coupling Efficiency
Ligand | Yield (%) | TOF (h) |
---|---|---|
SPhos | 85 | 12.5 |
XPhos | 78 | 10.2 |
PPh | 62 | 6.8 |
Q. How can contradictory data on the compound’s anti-inflammatory activity across cell lines be resolved?
- Methodological Answer :
- Dose-Response Curves : Perform assays (e.g., COX-2 inhibition ELISA) across multiple concentrations (1–100 µM) in RAW 264.7 macrophages vs. THP-1 monocytes. Control for cell permeability differences using LC-MS intracellular concentration measurements .
- Metabolic Stability : Assess compound degradation in cell media (e.g., RPMI vs. DMEM) via HPLC-UV. Adjust incubation times if half-life varies significantly .
Q. What strategies mitigate competing side reactions during NH group functionalization?
- Methodological Answer :
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (MeOH/H) before acylating the NH group. Deprotect with LiOH/THF/HO post-reaction .
- Selective Catalysis : Use Cu(I)-mediated amidations to avoid over-alkylation. For example, CuI/1,10-phenanthroline in DMF at 60°C selectively yields mono-acylated products .
Q. Data Contradiction Analysis
Q. Why do different studies report varying pKa values for this compound?
- Methodological Answer :
- Solvent Effects : Measure pKa in consistent solvent systems (e.g., 50% aqueous DMSO) to reduce polarity-induced discrepancies.
- Experimental Techniques : Compare potentiometric (pH titration) vs. spectrophotometric (UV-Vis) methods. The NH group’s resonance with the aromatic ring may cause UV-based overestimations .
Properties
IUPAC Name |
3-amino-2,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSUTLAFOCNIDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593444 | |
Record name | 3-Amino-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83141-11-1 | |
Record name | 3-Amino-2,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83141-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83141-11-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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